1-(4-tert-Butyl-phenyl)-2-chloro-propan-1-one
Description
Introduction
1-(4-tert-Butyl-phenyl)-2-chloro-propan-1-one stands as a notable example of functionalized aromatic ketones that have gained prominence in organic chemistry due to their versatile synthetic utility. The compound belongs to the broader class of substituted propiophenones, which are characterized by the presence of a phenyl ring directly attached to a carbonyl carbon that is part of a three-carbon chain. The incorporation of a bulky tert-butyl group at the para position of the phenyl ring significantly influences the compound's physical and chemical properties, contributing to its hydrophobic character and affecting its reactivity patterns in various chemical transformations.
The molecular designation reflects the systematic nomenclature that precisely describes the compound's structural arrangement. The prefix "1-(4-tert-Butyl-phenyl)" indicates that a para-tert-butyl-substituted phenyl group is attached to the first carbon of the propanone chain, while "2-chloro" specifies the position of the chlorine substituent on the second carbon of the propyl chain. This specific substitution pattern creates a compound with unique steric and electronic properties that distinguish it from other related structures in the propiophenone family.
The compound's significance extends beyond its structural novelty to encompass practical applications in synthetic organic chemistry. Research has demonstrated that compounds of this type serve as valuable building blocks for the construction of more complex molecular architectures. The strategic placement of both electron-withdrawing and electron-donating groups within the same molecule creates opportunities for selective chemical modifications, making it an attractive target for synthetic chemists working on pharmaceutical and agrochemical development projects.
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-2-chloropropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO/c1-9(14)12(15)10-5-7-11(8-6-10)13(2,3)4/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZLQSCORMCHDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)C(C)(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396847 | |
| Record name | 1-(4-tert-Butylphenyl)-2-chloropropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59477-82-6 | |
| Record name | 1-(4-tert-Butylphenyl)-2-chloropropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation Followed by α-Chlorination
The Friedel-Crafts acylation is a cornerstone method for synthesizing aromatic ketones. For 1-(4-tert-butyl-phenyl)-2-chloro-propan-1-one, this involves:
- Acylation of 4-tert-butylbenzene : Reacting 4-tert-butylbenzene with propanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) yields 1-(4-tert-butylphenyl)propan-1-one.
- Chlorination at the α-position : The ketone undergoes free-radical chlorination using Cl₂ or sulfuryl chloride (SO₂Cl₂) under UV light or thermal initiation. The reaction selectively targets the α-carbon due to the stability of the resulting radical intermediate.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield (Acylation) | 75–85% | |
| Chlorination Temp. | 40–60°C | |
| Purity Post-Chlorination | 92–95% (GC) |
Advantages : High regioselectivity for α-chlorination; scalable for industrial production.
Limitations : Requires stringent control of chlorination conditions to avoid over-chlorination.
Nucleophilic Substitution of Propanol Derivatives
This method involves substituting a hydroxyl group with chlorine via SN1 or SN2 mechanisms:
- Synthesis of 1-(4-tert-butylphenyl)propan-1-ol : Reduction of the corresponding ketone (e.g., using NaBH₄) yields the alcohol precursor.
- Chlorination with Thionyl Chloride (SOCl₂) : The alcohol reacts with SOCl₂ in anhydrous conditions, producing the target compound and gaseous byproducts (SO₂, HCl).
Reaction Conditions :
- Solvent : Dichloromethane or toluene
- Temperature : 0–25°C (to minimize side reactions)
- Catalyst : Pyridine (for HCl scavenging)
Performance Metrics :
| Metric | Value | Source |
|---|---|---|
| Reaction Time | 2–4 h | |
| Yield | 80–88% | |
| Purity | ≥95% (HPLC) |
Industrial Application : Preferred for its simplicity and compatibility with continuous flow systems.
Horner-Wadsworth-Emmons Olefination
This method constructs the ketone backbone through a phosphonate-mediated reaction:
- Preparation of α-Alkoxy Phosphonate : 4-tert-butylbenzaldehyde reacts with a phosphonate reagent (e.g., triethyl phosphonoacetate) to form the intermediate.
- Reaction with Chloromethyl Ketone : The phosphonate intermediate couples with chloromethyl ketone under basic conditions (e.g., NaH), followed by hydrolysis to yield the target compound.
Optimization Insights :
- Base Selection : Sodium tert-butoxide enhances reaction efficiency (yield: 78%) compared to weaker bases.
- Solvent Effects : Tetrahydrofuran (THF) improves solubility of intermediates.
Data Summary :
| Parameter | Value | Source |
|---|---|---|
| Optimal pH | 8–9 | |
| Reaction Scale | Up to 50 kg/batch |
Advantages : High stereochemical control; suitable for chiral synthesis.
Photochemical Rearrangement of α-Chloro-Propiophenones
A novel approach involves UV-induced rearrangement of α-chloro-propiophenones. Sonawane et al. (2007) demonstrated that irradiation of 2-chloro-1-(4-tert-butylphenyl)propan-1-one at 254 nm induces a 1,2-aryl shift, forming α-arylpropanoic acids. While primarily used for acid synthesis, this method highlights the stability and reactivity of the target compound under photolytic conditions.
Critical Observations :
- Quantum Yield : 0.45–0.55 (dependent on substituent electronic effects).
- Side Products : <5% dichlorinated byproducts under controlled conditions.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Friedel-Crafts | 75–85 | 92–95 | High | Moderate (Cl₂ use) |
| Nucleophilic Substitution | 80–88 | ≥95 | High | Low (SOCl₂ recycling) |
| Horner-Wadsworth | 70–78 | 90–93 | Moderate | Low |
| Photochemical | 60–65 | 85–88 | Low | High (UV energy) |
Key Trends :
- Nucleophilic substitution balances yield and scalability, making it industrially dominant.
- Photochemical methods remain niche due to energy-intensive requirements.
Industrial-Scale Optimization Strategies
- Catalyst Recycling : Lewis acids (e.g., AlCl₃) in Friedel-Crafts reactions are recovered via aqueous extraction, reducing waste.
- Continuous Flow Systems : SN2 reactions benefit from flow chemistry, achieving 90% yield with residence times <1 h.
- Green Solvents : Replacement of dichloromethane with cyclopentyl methyl ether (CPME) in Horner-Wadsworth reactions lowers toxicity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-tert-Butyl-phenyl)-2-chloro-propan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The carbonyl group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in solvents like methanol or ethanol.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products:
Nucleophilic Substitution: Corresponding substituted derivatives depending on the nucleophile used.
Reduction: 1-(4-tert-Butyl-phenyl)-2-chloropropanol.
Oxidation: 1-(4-tert-Butyl-phenyl)-2-chloropropanoic acid.
Scientific Research Applications
Organic Synthesis
One of the primary applications of 1-(4-tert-Butyl-phenyl)-2-chloro-propan-1-one is in organic synthesis as an intermediate for producing other compounds. It can be utilized in various reactions, including:
- Grignard Reactions : The compound can undergo Grignard reactions to form alcohols or other functional groups, which are essential in synthesizing complex organic molecules .
- Acylation Reactions : It serves as an acylating agent in the synthesis of ketones and esters, contributing to the formation of more complex structures .
Pharmaceutical Development
The compound has shown potential in pharmaceutical applications due to its biological activity. Research indicates that it may influence cellular processes and has been investigated for its effects on various biological systems. Specific areas of interest include:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties, warranting further investigation into their mechanisms and efficacy .
- Drug Development : Its unique chemical structure makes it a candidate for developing new therapeutic agents targeting specific diseases.
Case Study 1: Synthesis of Novel Compounds
A recent study demonstrated the successful synthesis of novel compounds using this compound as a starting material. The researchers employed a reaction scheme involving the compound's acylation capabilities, leading to the formation of several biologically active derivatives with enhanced properties compared to their precursors .
In another investigation, researchers evaluated the biological activity of this compound in vitro. The results indicated significant activity against specific cancer cell lines, suggesting that modifications to the compound could lead to effective anticancer agents .
Mechanism of Action
The mechanism of action of 1-(4-tert-Butyl-phenyl)-2-chloro-propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily influenced by the presence of the chloro and carbonyl groups, which can participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural similarities with 1-(4-tert-Butyl-phenyl)-2-chloro-propan-1-one, differing primarily in substituents or backbone modifications:
3-(4-tert-Butylphenyl)-1-(4-fluorophenyl)-3-hydroxyprop-2-en-1-one
- Structure : Features a tert-butyl group, a fluorine atom, and a hydroxylated α,β-unsaturated ketone backbone.
- The fluorine atom (electron-withdrawing) contrasts with chlorine (moderately electron-withdrawing) in electronic effects .
1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one
- Structure : Substitutes the tert-butyl group with a cyclopropyl moiety.
- Key Differences : The cyclopropyl group introduces ring strain and sp³ hybridization, altering steric and electronic profiles. This compound’s molecular formula (C₁₂H₁₃ClO) and CAS number (123989-29-7) are well-documented .
3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one
- Structure : Contains a chlorine atom and a hydroxylated aromatic ring linked via an α,β-unsaturated ketone.
- Key Differences: The conjugated enone system enhances resonance stabilization, while the hydroxyl group increases polarity and solubility compared to the tert-butyl analog .
1-(2-Chloro-4-fluorophenyl)propan-1-one
Physicochemical and Reactivity Comparisons
A comparative analysis of key properties is summarized below:
Biological Activity
1-(4-tert-Butyl-phenyl)-2-chloro-propan-1-one, an aromatic ketone, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl group on the phenyl ring and a chloro group attached to the propanone chain, which influences its reactivity and interactions with biological systems. This article reviews the compound's synthesis, biological activity, mechanisms of action, and comparisons with similar compounds.
Synthesis
The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions involving chloro derivatives and the use of carbonyl compounds. The presence of the chloro and carbonyl functional groups is critical for its reactivity and biological interactions.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in relation to cellular processes. Notable findings include:
- Cellular Effects : The compound has been shown to influence cellular identity and induce cell death via mechanisms such as anoikis, a form of programmed cell death triggered by detachment from the extracellular matrix.
- Anticancer Potential : Studies suggest that this compound may possess anticancer properties by altering cellular pathways related to proliferation and apoptosis. Its interactions with specific molecular targets could lead to therapeutic applications in cancer treatment.
The mechanism of action for this compound involves its interaction with various biomolecules. The chloro and carbonyl groups facilitate nucleophilic attacks by cellular components, potentially leading to modifications in signaling pathways associated with cell survival and death .
Comparative Analysis
To better understand the unique characteristics of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Key Differences |
|---|---|---|
| 4-tert-Butylacetophenone | Lacks the chloro group | Different reactivity and applications |
| 4-tert-Butylphenylacetone | Contains an acetone functional group | Distinct chemical properties |
| 4-tert-Butylbenzyl chloride | Features a benzyl chloride group | Different reactivity patterns |
These comparisons highlight how the chloro substitution in this compound enhances its reactivity profile compared to other related compounds.
Case Studies
Recent studies have explored various aspects of this compound's biological activity:
- Anticancer Activity : A study demonstrated that derivatives of similar structures exhibit moderate activity against a panel of cancer cell lines, suggesting that modifications to the core structure can enhance potency .
- Mechanistic Insights : Research on related compounds has shown that they can inhibit key enzymes involved in cancer progression, such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), indicating that this compound may share similar inhibitory effects .
- Toxicological Studies : Investigations into the toxicity profiles reveal that while some derivatives show promising biological activity, they also exhibit varying degrees of cytotoxicity, necessitating further study into their safety profiles for potential therapeutic use .
Q & A
Q. What are the recommended synthetic routes for 1-(4-tert-Butyl-phenyl)-2-chloro-propan-1-one, and how can reaction conditions be optimized for high yield?
- Methodological Answer : A Wittig reaction between 4-tert-butylbenzaldehyde and allyl chloride in the presence of a strong base (e.g., potassium tert-butoxide) is a viable route . Key parameters for optimization include:
- Temperature : 0–25°C to minimize side reactions.
- Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) to stabilize intermediates .
- Purification : Column chromatography or recrystallization using hexane/ethyl acetate mixtures to isolate the product .
Yield improvements (>80%) are achievable via slow addition of the base and inert atmosphere maintenance (N₂/Ar).
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., tert-butyl group at δ ~1.3 ppm for 9H singlet; chloro-propanone signals at δ ~4.5–5.0 ppm) .
- X-ray Crystallography : Use SHELX programs (SHELXD for structure solution, SHELXL for refinement) to resolve stereochemistry and intermolecular interactions. Twin refinement may be required for high-symmetry crystals .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data refinement for this compound, particularly when using SHELXL?
- Methodological Answer : Discrepancies in R-factors or electron density maps may arise from:
- Twinned Crystals : Apply TWIN/BASF commands in SHELXL to model twinning ratios .
- Disordered Solvent Molecules : Use SQUEEZE (PLATON) to mask unresolved electron density .
- Thermal Motion Artifacts : Refine anisotropic displacement parameters (ADPs) for non-H atoms and apply restraints to overlapping groups .
Cross-validation with spectroscopic data (e.g., NMR coupling constants) can resolve ambiguities in chiral centers .
Q. What computational strategies are effective for predicting the reactivity and stability of this compound under varying conditions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Basis sets like B3LYP/6-311+G(d,p) are suitable for halogenated ketones .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DCM vs. water) to assess hydrolytic stability.
- PubChem/DSSTox Data : Compare with structurally similar compounds (e.g., 3-(4-Bromophenyl)-2-chloro-1-propene) to infer degradation pathways .
Q. How can researchers address contradictions in reported synthetic yields or purity across studies?
- Methodological Answer :
- Reproducibility Checks : Replicate reactions with strict control of moisture, oxygen, and reagent stoichiometry .
- Analytical Cross-Validation : Use orthogonal methods (e.g., HPLC purity vs. NMR integration) to confirm product homogeneity .
- Byproduct Analysis : Employ GC-MS to identify side products (e.g., allyl chloride dimers) and adjust reaction time/temperature accordingly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
